ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
Overview
Description
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is an organic compound with the molecular formula C9H14O2. It is a colorless liquid with a characteristic odor and is used in various chemical applications. This compound is also known by its IUPAC name, ethyl 2-cyclopentene-1-acetate .
Scientific Research Applications
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE typically involves the esterification of 2-Cyclopentene-1-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-Cyclopentene-1-acetic acid.
Reduction: Reduction reactions can convert it to 2-Cyclopentene-1-ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Cyclopentene-1-acetic acid.
Reduction: 2-Cyclopentene-1-ethanol.
Substitution: Various substituted esters and amides.
Mechanism of Action
The mechanism of action of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it is reduced to alcohols by reducing agents. The ester functional group is susceptible to nucleophilic attack, leading to substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-acetic acid: The parent acid of the ester.
2-Cyclopentene-1-ethanol: The reduced form of the ester.
Cyclopentyl acetate: A structurally similar ester with different reactivity.
Uniqueness
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical transformations. Its cyclic structure and ester functional group make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-cyclopent-2-en-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHOITVJAVVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884856 | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15848-49-4 | |
Record name | Ethyl 2-cyclopentene-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15848-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl cyclopent-2-en-1-ylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological properties of 2-cyclopentene-1-acetic acid, ethyl ester?
A1: The provided research article from Semantic Scholar focuses on the safety assessment of 2-cyclopentene-1-acetic acid, ethyl ester as a fragrance ingredient. [] While the abstract doesn't detail specific toxicological findings, it suggests that the research investigates the safety profile of this compound. For detailed information on toxicity, adverse effects, and safety profiles, readers are encouraged to access the full research paper through the provided link.
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